![molecular formula C23H20N2O4 B2878485 (E)-methyl 2-(4-(benzyloxy)benzamido)-3-(pyridin-3-yl)acrylate CAS No. 329266-36-6](/img/structure/B2878485.png)
(E)-methyl 2-(4-(benzyloxy)benzamido)-3-(pyridin-3-yl)acrylate
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Overview
Description
(E)-methyl 2-(4-(benzyloxy)benzamido)-3-(pyridin-3-yl)acrylate, also known as MBPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of acrylates and has been shown to possess various biological activities, including anti-inflammatory and anti-cancer properties.
Scientific Research Applications
Biological Imaging Agents
The luminescent properties of compounds containing the pyridine moiety make them suitable for use as biological imaging agents. They can be attached to biomolecules or cells to track biological processes in real-time using techniques like confocal microscopy, which requires emitters that can be excited and emit at specific wavelengths .
Pharmaceutical Applications
Compounds with an imidazo[1,5-a]pyridine structure, which is similar to the core structure of the compound , have been extensively studied for their pharmaceutical applications. They are found in a variety of therapeutic agents, including anti-cancer drugs, due to their ability to interact with biological targets at the molecular level .
Agrochemicals
The imidazo[1,5-a]pyridine core is a significant structural component in many agrochemicals. The compound’s ability to act as a growth regulator or pesticide makes it valuable in agricultural research, where there is a constant need for more efficient and environmentally friendly products .
Synthetic Methodologies
The compound’s structure lends itself to a variety of synthetic methodologies. Researchers can use it as a starting point to synthesize a wide range of heterocyclic compounds, which are crucial in the development of new drugs and materials .
Mechanism of Action
Target of Action
It is known that imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
The compound likely interacts with its targets through its unique chemical structure, leading to various biological effects .
Biochemical Pathways
The compound likely affects various biochemical pathways due to its wide range of applications in medicinal chemistry . .
Result of Action
Given its wide range of applications in medicinal chemistry, it is likely that the compound has significant biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, boronic acids and their esters, which are highly considered compounds for the design of new drugs and drug delivery devices, are only marginally stable in water . Therefore, the stability of this compound could also be influenced by similar environmental factors.
properties
IUPAC Name |
methyl (E)-2-[(4-phenylmethoxybenzoyl)amino]-3-pyridin-3-ylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-28-23(27)21(14-18-8-5-13-24-15-18)25-22(26)19-9-11-20(12-10-19)29-16-17-6-3-2-4-7-17/h2-15H,16H2,1H3,(H,25,26)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGURMQLBCSTHLH-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CN=CC=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C1=CN=CC=C1)/NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 2-(4-(benzyloxy)benzamido)-3-(pyridin-3-yl)acrylate |
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